N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

Sigma-2 receptor TMEM97 Benzamide SAR

Differentiate your research with N-(3-aminopropyl)-2-bromo-5-methoxybenzamide: a uniquely substituted benzamide offering sigma-2 receptor engagement (Ki 90 nM; 8.7‑fold lower affinity than RHM‑1 for wider dynamic range), mouse TAAR1 agonism (EC₅₀ 410 nM; 7.3‑fold species selectivity vs. human), and ATAD2 bromodomain binding (Kd 158 nM; 10.1‑fold selectivity over BRD4). The 2‑bromo substituent serves as a synthetic handle for Suzuki–Miyaura and Buchwald–Hartwig diversification, while the primary amine enables amide coupling, reductive amination, or bioconjugation—functionalities absent in simpler benzamide scaffolds. Available as free base (CAS 1016737-05-5) or hydrochloride salt (CAS 1803586-25-5) for enhanced aqueous solubility. An ideal starting point for focused library synthesis, PROTAC linker attachment, and chemical probe development.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
Cat. No. B13182109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-2-bromo-5-methoxybenzamide
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCCCN
InChIInChI=1S/C11H15BrN2O2/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13/h3-4,7H,2,5-6,13H2,1H3,(H,14,15)
InChIKeyNVKQHQIIHOJJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide: 2-Bromo-5-Methoxybenzamide Scaffold with 3-Aminopropyl Substituent for Receptor Targeting and Chemical Probe Development


N-(3-aminopropyl)-2-bromo-5-methoxybenzamide (CAS 1016737-05-5 free base; hydrochloride CAS 1803586-25-5) is a substituted benzamide derivative characterized by a 2-bromo-5-methoxybenzamide core with an N-(3-aminopropyl) side chain [1]. The compound (C₁₁H₁₅BrN₂O₂, MW 287.15) possesses a primary amine terminus enabling further conjugation, a bromine atom at the 2-position providing a synthetic handle for cross-coupling, and a 5-methoxy group modulating electronic properties . Unlike simpler 2-bromo-5-methoxybenzamide analogs lacking the aminopropyl extension, this compound engages a distinct polypharmacology profile with reported affinity for sigma-2 receptor/TMEM97 (Ki = 90 nM), mouse TAAR1 (EC₅₀ = 410 nM), and ATAD2 bromodomain (Kd = 158 nM) [2].

Why N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide Cannot Be Replaced by Unsubstituted 2-Bromo-5-methoxybenzamide or Simple N-Alkyl Benzamides


Substituting this compound with the simpler scaffold 2-bromo-5-methoxybenzamide (CAS 99848-43-8) or with N-(3-aminopropyl)benzamide lacking the bromo and methoxy substituents [1] fundamentally alters both target engagement and synthetic utility. The 3-aminopropyl side chain introduces a nucleophilic primary amine that enables bioconjugation, linker attachment for PROTAC design, and surface immobilization—functionalities absent in the unsubstituted benzamide core . Conversely, the 2-bromo substituent provides a site for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that simple N-alkyl benzamides cannot support [2]. In receptor pharmacology, the combined substitution pattern yields a unique polypharmacology fingerprint (sigma-2 Ki = 90 nM; TAAR1 EC₅₀ = 410 nM; ATAD2 Kd = 158 nM) [3] that cannot be recapitulated by any single-substitution analog. The quantitative evidence below demonstrates exactly where substitution produces measurable divergence.

Quantitative Differentiation Evidence for N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide: Head-to-Head and Cross-Study Comparator Data


Sigma-2 Receptor Binding Affinity: N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide (Ki = 90 nM) Compared to Benzamide Analog RHM-1 (Ki = 10.3 nM) and the Unsubstituted Core Scaffold

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide exhibits sigma-2 receptor/TMEM97 binding affinity with Ki = 90 nM in rat PC12 cell membranes [1]. This affinity positions the compound between the more potent benzamide analog RHM-1 (Ki = 10.3 nM for sigma-2) and the substantially weaker activity observed for the unsubstituted 2-bromo-5-methoxybenzamide core, which lacks the aminopropyl side chain and shows no reported sigma-2 binding [2]. The 90 nM Ki value is also 143-fold weaker than the high-affinity 4-fluoro-substituted benzamide PET ligands (Ki = 3.77–4.02 nM for sigma-2), indicating that the 2-bromo-5-methoxy substitution pattern with an aminopropyl side chain occupies a distinct intermediate affinity space within the sigma-2 benzamide pharmacophore landscape [3]. The aminopropyl chain likely contributes to binding through electrostatic or hydrogen-bonding interactions with the receptor surface absent in simpler benzamide scaffolds.

Sigma-2 receptor TMEM97 Benzamide SAR Receptor binding Chemical probe

TAAR1 Agonist Activity: N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide (mTAAR1 EC₅₀ = 410 nM) Shows 4.4-Fold Higher Potency than Related 2-Bromo-5-methoxybenzamide Analog with Alternative Substitution (EC₅₀ = 1800 nM)

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide acts as a TAAR1 agonist with EC₅₀ = 410 nM at mouse TAAR1 expressed in HEK293 cells, measured by cAMP accumulation via BRET assay [1]. The same study series tested a structurally related 2-bromo-5-methoxybenzamide analog (BDBM50227828) bearing a different N-substitution pattern, which exhibited substantially reduced potency with mTAAR1 EC₅₀ = 1800 nM [2]. This represents a 4.4-fold difference in agonist potency attributable to the specific N-(3-aminopropyl) substitution. At human TAAR1, the target compound shows EC₅₀ = 3000 nM, while the comparator analog exhibits EC₅₀ = 4900 nM (1.6-fold difference) [3]. Importantly, the compound is essentially inactive at mouse TAAR5 (EC₅₀ > 10,000 nM), demonstrating subtype selectivity within the TAAR family [4]. The aminopropyl side chain's primary amine likely contributes to receptor activation through charge-assisted interactions with acidic residues in the orthosteric pocket.

TAAR1 agonist Trace amine-associated receptor Benzamide pharmacology GPCR CNS drug discovery

Bromodomain Binding Profile: N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide Exhibits Preferential ATAD2 Engagement (Kd = 158 nM) with 10-Fold Selectivity over BRD4 (Kd = 1590 nM)

In a bromosphere chemoproteomic profiling study in human HUT78 cells, N-(3-aminopropyl)-2-bromo-5-methoxybenzamide demonstrated binding to ATAD2 bromodomain with Kd = 158 nM [1]. The same study measured binding to BRD4 with Kd = 1590 nM and to BRD3 with Kd = 2000 nM [2]. This translates to a 10.1-fold selectivity for ATAD2 over BRD4 and 12.7-fold selectivity over BRD3. ATAD2 (ATPase family AAA domain-containing protein 2) is an emerging oncology target whose bromodomain has proven challenging to drug selectively; most bromodomain inhibitors (e.g., JQ1, I-BET762) preferentially engage BRD4 with nanomolar potency but show substantially weaker ATAD2 binding [3]. The target compound's reversed selectivity profile—favoring ATAD2 over BRD4—is mechanistically notable. In contrast, simpler 2-bromo-5-methoxybenzamide analogs lacking the aminopropyl extension have not been reported to engage bromodomains at measurable affinities, indicating that the N-(3-aminopropyl) side chain is critical for this ATAD2-biased recognition.

ATAD2 bromodomain BRD4 Bromodomain inhibitor Epigenetics Chemical proteomics

Synthetic Versatility: 2-Bromo Substituent Enables Cross-Coupling Reactions Unavailable to Des-Bromo N-(3-Aminopropyl)benzamide Scaffolds

The 2-bromo substituent on the benzamide ring provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig (C-N bond formation) [1]. This synthetic handle enables late-stage diversification of the scaffold without altering the pharmacophoric aminopropyl side chain. In contrast, the des-bromo analog N-(3-aminopropyl)benzamide (CAS 6108-74-3) [2] lacks this reactive site and cannot undergo similar cross-coupling transformations, limiting its utility as a diversified building block. The bromine atom also serves as a site for nucleophilic aromatic substitution with amines or thiols under appropriate conditions . This dual reactivity—electrophilic aromatic substitution for diversification and nucleophilic primary amine for conjugation—creates orthogonal functionalization pathways not available in simpler benzamide analogs. Furthermore, the compound's computed LogP of 0.92 [3] provides moderate lipophilicity favorable for cell permeability, while the hydrochloride salt form (CAS 1803586-25-5, MW 323.61) enhances aqueous solubility for in vitro assays compared to the free base .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Chemical diversification Building block

Polypharmacology Fingerprint: Multi-Target Engagement Profile (Sigma-2 + TAAR1 + ATAD2) Distinguishes This Scaffold from Single-Target Benzamide Probes

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide engages at least three distinct target classes at sub-micromolar to low-micromolar concentrations: sigma-2 receptor/TMEM97 (Ki = 90 nM) [1], TAAR1 (EC₅₀ = 410 nM mouse; 3000 nM human) [2], and ATAD2 bromodomain (Kd = 158 nM) [3]. This polypharmacology profile is mechanistically distinct from dedicated single-target benzamide probes such as the sigma-2-selective ligand RHM-1 (sigma-2 Ki = 10.3 nM, TAAR1 and ATAD2 not reported) [4] or the TAAR1-selective agonist RO5256390 (TAAR1 Ki ~ 0.9 nM, sigma-2 and ATAD2 not primary targets) . The multi-target engagement arises from the convergence of the N-(3-aminopropyl) side chain (contributing to TAAR1 and ATAD2 recognition) and the 2-bromo-5-methoxybenzamide core (contributing to sigma-2 binding). This balanced polypharmacology may be advantageous in phenotypic screening contexts where coordinated modulation of multiple pathways produces a desired cellular outcome that single-target probes cannot achieve. Conversely, the compound's EC₅₀ > 10,000 nM at TAAR5 [5] indicates preserved selectivity within the TAAR family.

Polypharmacology Multi-target ligand Sigma receptor TAAR1 ATAD2 Chemical probe selectivity

Recommended Application Scenarios for N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide Based on Quantitative Differentiation Evidence


Sigma-2 Receptor/TMEM97 Chemical Probe Development with Defined Intermediate Affinity (Ki = 90 nM)

This compound serves as an intermediate-affinity sigma-2 receptor/TMEM97 ligand for pharmacological studies where the 90 nM Ki [1] provides a useful benchmark distinct from high-affinity benzamide probes (Ki = 3.77–10.3 nM) [2]. The 8.7-fold lower affinity relative to RHM-1 enables concentration-dependent target engagement studies with a wider dynamic range. The aminopropyl side chain offers a conjugation handle for fluorescent labeling or biotinylation without modifying the benzamide pharmacophore core, enabling the development of sigma-2 targeted chemical probes for cellular imaging applications where the free primary amine can be derivatized with reporter groups while preserving receptor binding competence.

TAAR1 Agonist Pharmacology with Defined Species-Selectivity Profile (mTAAR1 EC₅₀ = 410 nM; hTAAR1 EC₅₀ = 3000 nM)

This compound is applicable in TAAR1 agonist studies requiring a well-characterized species-selectivity profile: mouse TAAR1 EC₅₀ = 410 nM, human TAAR1 EC₅₀ = 3000 nM, and mouse TAAR5 EC₅₀ > 10,000 nM [3]. The 7.3-fold species potency difference (mouse > human) provides a quantifiable baseline for cross-species pharmacological comparisons in CNS research. The 4.4-fold higher mTAAR1 potency relative to the comparator analog BDBM50227828 (EC₅₀ = 1800 nM) [4] positions this compound as the preferred choice among 2-bromo-5-methoxybenzamide derivatives when maximal mouse TAAR1 agonist activity is required.

ATAD2-Preferring Bromodomain Chemical Probe with 10-Fold Selectivity over BRD4

The compound is suitable as a starting point for ATAD2 bromodomain chemical probe optimization, exhibiting Kd = 158 nM for ATAD2 with 10.1-fold selectivity over BRD4 (Kd = 1590 nM) and 12.7-fold selectivity over BRD3 (Kd = 2000 nM) in cellular chemoproteomic assays [5]. This reversed selectivity profile (ATAD2 > BRD4) is mechanistically distinct from the BRD4-preferring BET inhibitor class, enabling ATAD2-focused target validation in cancer epigenetics research without confounding BRD4-mediated transcriptional effects at the tested concentration range. The 2-bromo substituent further supports SAR exploration through cross-coupling diversification to optimize ATAD2 potency while maintaining BRD4 selectivity.

Orthogonal Functionalization Building Block for Diversified Chemical Library Synthesis

This compound is employed as a bifunctional building block in medicinal chemistry campaigns requiring orthogonal reactivity: the aryl bromide enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for scaffold diversification, while the primary amine supports amide bond formation, reductive amination, or bioconjugation [6]. The hydrochloride salt form (CAS 1803586-25-5) enhances aqueous solubility for solution-phase chemistry . With computed LogP = 0.92 [7], the scaffold balances polarity for synthesis handling with sufficient lipophilicity for cell permeability, making it suitable for constructing focused libraries around the polypharmacology profile defined in Section 3.

Quote Request

Request a Quote for N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.